trifluoromethanesulfonylethene

Description

The exact mass of the compound Ethene, [(trifluoromethyl)sulfonyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

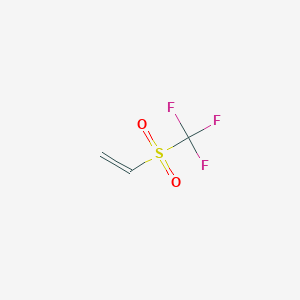

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethylsulfonyl)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O2S/c1-2-9(7,8)3(4,5)6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPHUVMALYIVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677614 | |

| Record name | (Trifluoromethanesulfonyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18370-92-8 | |

| Record name | (Trifluoromethanesulfonyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trifluoromethanesulfonylethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis of Vinyl Triflones from Terminal Alkynes: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vinyl triflones (vinyl trifluoromethyl sulfones) are emerging as a pivotal class of compounds in contemporary drug discovery and materials science. Their unique electronic properties, conferred by the potent electron-withdrawing trifluoromethylsulfonyl group (–SO₂CF₃), render them valuable as versatile synthetic intermediates and as pharmacophores in their own right. This technical guide provides a comprehensive overview of the core strategies for the synthesis of vinyl triflones, with a particular focus on their preparation from readily accessible terminal alkynes. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and explore the critical aspects of regioselectivity and stereoselectivity that govern these reactions. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling the confident and efficient incorporation of the vinyl triflone motif into their research and development pipelines.

Introduction: The Ascendancy of the Vinyl Triflone Moiety

The trifluoromethylsulfonyl group, often referred to as the triflyl group, is one of the most powerful electron-withdrawing groups in organic chemistry. When appended to a vinyl scaffold, it profoundly influences the electronic and steric properties of the molecule. This unique combination gives rise to a versatile building block with a wide range of applications. In medicinal chemistry, the vinyl sulfone motif has been identified as a privileged structure in the design of various therapeutic agents, including chemotherapeutics and neuroprotective agents.[1][2] The triflone analogue amplifies these properties, enhancing metabolic stability and modulating biological activity.[3] Furthermore, vinyl triflones are highly valuable synthetic intermediates, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The synthesis of these crucial compounds from simple, readily available starting materials like terminal alkynes is therefore a subject of significant interest. This guide will focus on the most effective and practical methods for achieving this transformation.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of vinyl triflones from terminal alkynes can be broadly categorized into two primary mechanistic pathways: radical additions and metal-mediated transformations . The choice of strategy is often dictated by the desired regioselectivity and stereoselectivity, as well as the functional group tolerance of the substrate.

Radical Addition of the Triflyl Radical: A Direct and Atom-Economical Approach

The direct addition of a trifluoromethylsulfonyl radical (CF₃SO₂•) across the triple bond of a terminal alkyne is a highly attractive and atom-economical route to vinyl triflones.[4][5][6] This pathway is typically initiated by the generation of the triflyl radical from a suitable precursor, such as sodium trifluoromethanesulfinate (CF₃SO₂Na), often in the presence of an oxidant.

Mechanism of Radical Addition:

The generally accepted mechanism for the radical addition of the triflyl radical to a terminal alkyne is depicted below. The regioselectivity of the initial radical addition is governed by the stability of the resulting vinyl radical intermediate. For terminal alkynes, the triflyl radical adds preferentially to the terminal carbon, leading to the more substituted and thus more stable vinyl radical. Subsequent hydrogen atom abstraction then furnishes the final vinyl triflone product.

Figure 1: Proposed mechanism for the radical addition of a triflyl radical to a terminal alkyne.

Key Experimental Considerations:

-

Triflyl Radical Source: Sodium trifluoromethanesulfinate (CF₃SO₂Na), commercially known as the Langlois reagent, is the most common and convenient precursor for the triflyl radical.[7]

-

Initiator/Oxidant: A variety of oxidants can be employed to generate the triflyl radical from its sodium salt. Iodine (I₂) is a mild and effective choice.[7] Other radical initiators, such as peroxides, can also be used.

-

Solvent: The choice of solvent is crucial and can influence the reaction efficiency. Protic solvents like isopropanol or polar aprotic solvents such as DMSO are often employed.

-

Stereoselectivity: Radical additions to alkynes can often lead to a mixture of (E)- and (Z)-isomers.[5] The stereochemical outcome is influenced by the nature of the hydrogen atom donor and the reaction conditions.

Detailed Experimental Protocol: Iodine-Mediated Synthesis of a Vinyl Triflone

This protocol is adapted from the principles of iodine-mediated sulfonylation reactions and provides a general procedure for the synthesis of a vinyl triflone from a terminal alkyne.[7]

Materials:

-

Terminal Alkyne (1.0 equiv)

-

Sodium Trifluoromethanesulfinate (CF₃SO₂Na) (1.5 equiv)

-

Iodine (I₂) (1.2 equiv)

-

Isopropanol (IPA)

-

Anhydrous Sodium Thiosulfate (Na₂S₂O₃)

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol, 1.0 equiv) and sodium trifluoromethanesulfinate (1.5 mmol, 1.5 equiv).

-

Add isopropanol (5 mL) to the flask and stir the suspension at room temperature.

-

In a separate vial, dissolve iodine (1.2 mmol, 1.2 equiv) in isopropanol (5 mL).

-

Add the iodine solution dropwise to the reaction mixture over 10-15 minutes. The reaction mixture will typically turn dark brown.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired vinyl triflone.

Self-Validation:

-

TLC Analysis: The product, being more polar than the starting alkyne, should have a lower Rf value.

-

Spectroscopic Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The ¹⁹F NMR should show a characteristic singlet for the CF₃ group. The ¹H NMR will display signals for the vinylic protons, with coupling constants indicative of the stereochemistry.

Metal-Mediated Hydrosulfonylation: A Pathway to Enhanced Selectivity

While radical additions are a direct route, achieving high levels of stereoselectivity can be challenging. Metal-catalyzed hydrosulfonylation reactions offer a powerful alternative, often providing excellent control over both regioselectivity and stereoselectivity.[8] Although direct examples for vinyl triflones are less common, the principles established for the synthesis of other vinyl sulfones can be logically extended.

Proposed Catalytic Cycle:

A plausible catalytic cycle for a copper-catalyzed hydrosulfonylation of a terminal alkyne with trifluoromethanesulfinic acid (or its salt) is illustrated below. The reaction likely proceeds through the formation of a copper-acetylide intermediate, followed by migratory insertion of the alkyne into the copper-sulfur bond. Protonolysis then releases the vinyl triflone and regenerates the active catalyst.

Figure 2: A plausible catalytic cycle for the copper-catalyzed hydrosulfonylation of a terminal alkyne.

Key Considerations for Method Development:

-

Catalyst System: Copper and palladium catalysts are known to be effective for hydrosulfonylation reactions.[8] The choice of ligand is critical for achieving high selectivity.

-

Triflyl Source: Trifluoromethanesulfinic acid or its salts would be the logical choice for the triflyl group donor.

-

Solvent and Temperature: These parameters will need to be optimized to ensure efficient catalysis and minimize side reactions.

Data Presentation: A Comparative Overview

| Parameter | Radical Addition | Metal-Mediated Hydrosulfonylation |

| Reagents | Terminal Alkyne, CF₃SO₂Na, Oxidant | Terminal Alkyne, CF₃SO₂H (or salt), Metal Catalyst, Ligand |

| Mechanism | Radical Chain Reaction | Organometallic Catalytic Cycle |

| Regioselectivity | Generally good (anti-Markovnikov) | Typically high (anti-Markovnikov) |

| Stereoselectivity | Often yields E/Z mixtures | Can be highly stereoselective (often syn-addition) |

| Functional Group Tolerance | Moderate to good | Dependent on the catalyst system |

| Advantages | Atom-economical, simple procedure | High selectivity, milder conditions possible |

| Disadvantages | Potential for side reactions, stereocontrol can be challenging | Requires catalyst, potential for metal contamination |

Conclusion and Future Outlook

The synthesis of vinyl triflones from terminal alkynes represents a significant and enabling transformation in modern organic chemistry. Both radical-mediated and metal-catalyzed approaches offer viable pathways to these valuable compounds, each with its own set of advantages and challenges. The direct, atom-economical nature of radical additions makes them an attractive option, while metal-catalyzed methods provide a promising avenue for achieving high levels of stereocontrol.

As the demand for structurally novel and functionally diverse molecules continues to grow in the pharmaceutical and materials science sectors, the development of even more efficient, selective, and sustainable methods for the synthesis of vinyl triflones will undoubtedly remain a key area of research. Future efforts will likely focus on the discovery of novel catalyst systems, the development of asymmetric variants of these reactions, and the expansion of the substrate scope to include ever more complex and functionally rich molecules.

References

-

Hoshi, T., et al. (2023). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Organic Syntheses, 100, 327-346. [Link]

-

Ojha, D. P., & Prabhu, K. R. (2015). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Organic Letters, 17(1), 18-21. [Link]

-

Bandini, M., et al. (2025). Stereoselective E-Carbofunctionalization of Alkynes to Vinyl-Triflates via Gold Redox Catalysis. ACS Catalysis. [Link]

-

ResearchGate. (n.d.). Radical addition to terminal alkynes. [Link]

-

Paquin, J.-F., et al. (2022). Photoinitiated anti-Hydropentafluorosulfanylation of Terminal Alkynes. Angewandte Chemie International Edition, 61(1), e202112575. [Link]

-

Wang, Z., et al. (2018). Iodine-mediated regioselective synthesis of vinyl triflones from styrenes with CF3SO2Na. Organic & Biomolecular Chemistry, 16(33), 6073-6077. [Link]

-

Shen, Y., et al. (2023). A Practical Synthesis of Terminal Vinyl Fluorides. The Journal of Organic Chemistry. [Link]

-

Li, C.-J., et al. (2022). Iron-Catalyzed Vinylzincation of Terminal Alkynes. Journal of the American Chemical Society, 144(2), 949-958. [Link]

-

The Animated Chemistry Textbook. (2022, January 2). Radical Addition - Alkyne Reactions Part 2 of 6 - Organic Chemistry 101 [Video]. YouTube. [Link]

-

AK Lectures. (n.d.). Radical Addition to Alkynes. [Link]

-

Bi, X., et al. (2019). Direct Transformation of Terminal Alkynes into Amidines by a Silver-Catalyzed Four-Component Reaction. Journal of the American Chemical Society, 141(4), 1593-1598. [Link]

-

Zhu, J., et al. (2020). Alkynylation of radicals: spotlight on the “Third Way” to transfer triple bonds. Chemical Society Reviews, 49(5), 1369-1393. [Link]

-

Fuchs, P. L., et al. (1995). Synthesis via Vinyl Sulfones. 57. Facile Synthesis of Allyl, .gamma.-Iodoallyl, and Cyclopropyl Triflones via Radical-Mediated Atom-Transfer Addition of Iodomethyl Triflone to Olefins and Acetylenes. Journal of the American Chemical Society, 117(28), 7532-7543. [Link]

-

Organic Process Research & Development. (2011). An efficient and mild preparation of terminal alkynes from alkenyl triflates. [Link]

-

Paquin, J.-F., et al. (2021). Photoinitiated anti-Hydropentafluorosulfanylation of Terminal Alkynes. Angewandte Chemie International Edition, 61(1), e202112575. [Link]

-

The Animated Chemistry Textbook. (2022, January 2). Radical Addition - Alkyne Reactions Part 2 of 6 - Organic Chemistry 101 [Video]. YouTube. [Link]

-

McLaughlin, M. G., et al. (2025). Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates. Angewandte Chemie International Edition. [Link]

-

Chen, J.-R., et al. (2020). Synthesis of Polysubstituted Vinyl Sulfones by Direct C−S Cross‐Coupling. Angewandte Chemie International Edition, 59(32), 13347-13351. [Link]

-

Wang, C., et al. (2014). Copper-catalyzed highly selective direct hydrosulfonylation of alkynes with arylsulfinic acids leading to vinyl sulfones. Organic Letters, 16(8), 2146-2149. [Link]

-

Paquin, J.-F., et al. (2021). Photoinitiated anti‐Hydropentafluorosulfanylation of Terminal Alkynes. Angewandte Chemie International Edition, 61(1), e202112575. [Link]

Sources

- 1. Direct Transformation of Terminal Alkynes into Amidines by a Silver-Catalyzed Four-Component Reaction [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Practical Synthesis of Terminal Vinyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. aklectures.com [aklectures.com]

- 7. Iodine-mediated regioselective synthesis of vinyl triflones from styrenes with CF3SO2Na - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Copper-catalyzed highly selective direct hydrosulfonylation of alkynes with arylsulfinic acids leading to vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

Trifluoromethanesulfonylethene: A Technical Guide for Advanced Drug Development

Introduction: The Emergence of a Powerful Electrophile in Covalent Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. These molecules, capable of forming a permanent bond with their biological target, offer the promise of enhanced efficacy and prolonged duration of action. Within this paradigm, trifluoromethanesulfonylethene, also known as trifluoromethyl vinyl sulfone, has emerged as a compound of significant interest. Its potent electrophilicity, conferred by the strongly electron-withdrawing trifluoromethanesulfonyl group, makes it an exquisite Michael acceptor for reaction with nucleophilic residues on proteins. This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its properties, synthesis, reactivity, and applications.

While a dedicated CAS number for this compound could not be definitively identified in a comprehensive search of available resources, its chemical identity is unambiguous. For the purpose of this guide, we will refer to it by its systematic name and its common synonym, trifluoromethyl vinyl sulfone.

Physicochemical Properties: A Profile of a Reactive Moiety

| Property | Inferred Value/Characteristic | Rationale based on Analogues |

| Molecular Formula | C3H3F3O2S | Derived from chemical structure |

| Molecular Weight | 160.12 g/mol | Calculated from atomic weights |

| Appearance | Likely a colorless to pale yellow liquid | Based on analogues like methyl vinyl sulfone[1] |

| Boiling Point | Expected to be relatively high | Divinyl sulfone has a boiling point of 90-92 °C at 8 mmHg[2] |

| Melting Point | Expected to be low | Divinyl sulfone has a melting point of -26 °C[2] |

| Solubility | Likely soluble in a range of organic solvents | General characteristic of similar organic compounds |

Synthesis and Chemical Reactivity: Taming a Potent Electrophile

The synthesis of vinyl sulfones can be achieved through various methods, often involving the oxidation of a corresponding vinyl sulfide or the elimination from a β-substituted sulfone. For this compound, a plausible synthetic approach involves the oxidation of trifluoromethyl vinyl sulfide.

General Synthetic Strategies for Vinyl Sulfones

Several well-established methods for the synthesis of vinyl sulfones are documented in the chemical literature. These can be broadly categorized as:

-

Oxidation of Vinyl Sulfides: This is a common and effective method where a vinyl sulfide is oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

-

Elimination Reactions: Starting from a β-haloethyl sulfone or a β-hydroxyethyl sulfone, elimination of HX or water, respectively, can yield the desired vinyl sulfone.

-

Direct Sulfonylation of Alkenes and Alkynes: Recent advances have enabled the direct introduction of a sulfonyl group to an alkene or alkyne feedstock.[3]

A generalized synthetic workflow for the preparation of a vinyl sulfone from a thioether precursor is depicted below.

Caption: General synthetic workflow for vinyl sulfone synthesis.

Reactivity Profile: The Michael Addition Reaction

The paramount feature of this compound's reactivity is its exceptional susceptibility to Michael addition. The potent electron-withdrawing nature of the trifluoromethanesulfonyl group renders the β-carbon of the vinyl moiety highly electrophilic and prone to attack by a wide range of nucleophiles.

This reactivity is the cornerstone of its utility in drug discovery, as it allows for the covalent modification of nucleophilic amino acid residues, such as cysteine, within the active sites of target proteins.

Caption: Mechanism of Michael addition to this compound.

Applications in Drug Discovery and Development: A Covalent Warhead for Targeted Therapies

The unique reactivity of the vinyl sulfone motif has positioned it as a valuable "warhead" for the design of targeted covalent inhibitors (TCIs).[4] TCIs offer the potential for increased potency, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets that are often challenging for reversible inhibitors.

Targeting Cysteine Proteases and Kinases

A significant body of research has demonstrated the utility of vinyl sulfones in targeting cysteine proteases and kinases, two important classes of drug targets.[5] The sulfhydryl group of cysteine residues is a particularly adept nucleophile for attacking the electrophilic vinyl sulfone, leading to irreversible inhibition of the enzyme.

Advantages in Drug Design

The incorporation of a this compound moiety into a drug candidate offers several potential advantages:

-

High Reactivity: The trifluoromethyl group enhances the electrophilicity of the vinyl sulfone, leading to rapid and efficient covalent bond formation.

-

Specificity: By incorporating the vinyl sulfone into a scaffold that selectively binds to the target protein, the covalent modification can be directed with high precision.

-

Irreversible Inhibition: The formation of a stable covalent bond leads to irreversible inhibition of the target, which can translate to a more durable therapeutic effect.

Experimental Protocols and Handling

Given the high reactivity and potential hazards associated with electrophilic reagents, stringent safety protocols must be followed when handling this compound and related compounds.

Safety and Handling Precautions

While a specific safety data sheet (SDS) for this compound is not available, the SDS for related vinyl sulfones, such as vinyl sulfone para base, indicates that these compounds are skin and eye irritants and may be mutagenic.[6] Therefore, the following precautions are essential:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and nucleophiles.

Illustrative Protocol: Michael Addition of a Thiol to a Vinyl Sulfone

The following is a general, illustrative protocol for the Michael addition of a thiol to a vinyl sulfone. This should be adapted and optimized for the specific substrates and reaction conditions.

Materials:

-

Vinyl sulfone (1 equivalent)

-

Thiol (1.1 equivalents)

-

Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Base catalyst (e.g., triethylamine, diisopropylethylamine), if required

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the vinyl sulfone and the anhydrous solvent.

-

Add the thiol to the solution.

-

If necessary, add the base catalyst dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., a dilute aqueous acid solution).

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Step-by-step workflow for a typical Michael addition reaction.

Conclusion and Future Outlook

This compound represents a potent and versatile tool in the arsenal of the modern medicinal chemist. Its heightened electrophilicity and capacity for covalent bond formation make it an attractive component for the design of next-generation targeted covalent inhibitors. While challenges remain in terms of its synthesis and handling due to its inherent reactivity, the potential therapeutic benefits offered by this unique chemical entity are substantial. As our understanding of covalent drug design continues to evolve, we can anticipate that this compound and its derivatives will play an increasingly important role in the development of novel and effective medicines for a wide range of diseases.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Vinyl sulfone para base. Retrieved from [Link][6]

-

Wikipedia. (2023, December 2). Vinyl sulfone. In Wikipedia. Retrieved from [Link][2]

-

Expert Opinion on Drug Discovery. (2022). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Retrieved from [Link][4]

-

PubChem. (n.d.). Methyl vinyl sulfone. Retrieved from [Link][1]

-

Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link][3]

-

European Journal of Medicinal Chemistry. (2022). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Retrieved from [Link][5]

Sources

- 1. Methyl vinyl sulfone | C3H6O2S | CID 19354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vinyl sulfone - Wikipedia [en.wikipedia.org]

- 3. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 4. Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone | C4F10O2S | CID 10881168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. chemos.de [chemos.de]

electronic properties of trifluoromethanesulfonylethene

An In-depth Technical Guide to the Electronic Properties and Reactivity of Trifluoromethanesulfonylethene

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, also known as triflyl vinyl or vinyl triflone, is a highly reactive and versatile building block in modern organic synthesis. Its unique electronic properties, governed by the potent electron-withdrawing trifluoromethanesulfonyl group, render the vinyl moiety exceptionally electrophilic. This guide provides an in-depth exploration of the core electronic characteristics of this compound, detailing its reactivity as a powerful Michael acceptor and a dienophile in cycloaddition reactions. We will delve into the causality behind its reactivity profile using computational insights and discuss field-proven experimental protocols. Furthermore, this guide will illuminate its burgeoning potential in drug development, particularly in the strategic design of covalent inhibitors and the introduction of the metabolically robust trifluoromethanesulfonyl moiety into therapeutic candidates.

Introduction: The Triflyl Group's Dominating Influence

The trifluoromethanesulfonyl group (CF₃SO₂–), commonly known as the triflyl (Tf) group, is one of the most powerful electron-withdrawing groups in organic chemistry. When appended to an ethene core, it fundamentally dictates the molecule's electronic landscape. This influence stems from the cumulative inductive effect of the three highly electronegative fluorine atoms and the sulfonyl group.

The result is a highly polarized carbon-carbon double bond, with the β-carbon bearing a significant partial positive charge. This extreme electron deficiency transforms this compound into a potent electrophile, predisposing it to rapid reactions with a wide array of nucleophiles and dienes. Understanding this electronic activation is paramount to harnessing its synthetic potential. In medicinal chemistry, the incorporation of fluorine-containing groups is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2][3] this compound serves as a key reagent for introducing the trifluoromethanesulfonyl ethyl scaffold, a motif of growing interest in drug design.

Electronic Structure: A Computational Perspective

While extensive experimental data on this compound itself is sparse, its electronic properties can be reliably predicted through computational chemistry, primarily using Density Functional Theory (DFT).[4][5] Such studies provide invaluable insights into molecular orbital energies, charge distribution, and reactivity indices.

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is best understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

LUMO: The powerful electron-withdrawing nature of the triflyl group drastically lowers the energy of the LUMO. This low-lying LUMO is primarily localized on the β-carbon of the vinyl group, making it highly susceptible to nucleophilic attack. A lower LUMO energy correlates with greater electrophilicity.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity. Molecules with smaller HOMO-LUMO gaps are generally more reactive.[4] this compound is predicted to have a relatively small gap, consistent with its high reactivity profile.

The diagram below illustrates the fundamental principle of how the electron-withdrawing group (EWG) influences the LUMO energy, enhancing electrophilicity.

Caption: Influence of the Triflyl (Tf) EWG on LUMO energy.

Predicted Electronic Parameters

Computational models can quantify the electronic distribution. The following table summarizes the expected properties based on the known effects of the triflyl group.

| Property | Predicted Characteristic | Rationale |

| Dipole Moment | High | Significant charge separation due to the strongly polarizing Tf group. |

| Partial Charge (α-C) | Slightly negative or near-neutral | Positioned adjacent to the electron-withdrawing sulfur atom. |

| Partial Charge (β-C) | Strongly positive (δ+) | The primary site of electrophilicity, activated by conjugation with the Tf group. |

| LUMO Energy | Very low | Key indicator of high electrophilicity and susceptibility to nucleophilic attack. |

| Spectroscopy (¹³C NMR) | The β-carbon signal is expected to be significantly downfield shifted. | Deshielding due to the low electron density at the β-position. |

Core Reactivity and Synthetic Protocols

The translate into two primary modes of reactivity: nucleophilic conjugate addition and Diels-Alder cycloaddition.

Michael Acceptor: Nucleophilic Conjugate Addition

This compound is an exceptionally potent Michael acceptor, readily undergoing 1,4-conjugate addition with a vast range of soft nucleophiles.[6] The driving force is the relief of the electronic strain in the polarized alkene upon formation of a stable carbanion intermediate, which is subsequently protonated.[7]

Causality: The triflyl group's ability to stabilize the intermediate negative charge on the α-carbon through resonance and induction makes the conjugate addition pathway highly favorable. This stabilization lowers the activation energy of the reaction, often allowing it to proceed under mild conditions without the need for strong catalysts.

Caption: Workflow for Nucleophilic Conjugate Addition.

Self-Validating Experimental Protocol: Addition of a Thiol

This protocol describes a robust method for the addition of a thiol, a common soft nucleophile, to this compound. The progress can be easily monitored by TLC or LC-MS.

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.0 eq.) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂).

-

Base Addition: Add a mild base, such as triethylamine (Et₃N, 1.1 eq.), to the solution to deprotonate the thiol in situ, generating the more nucleophilic thiolate. Stir for 10 minutes at room temperature. Causality: Using a mild base prevents side reactions that might occur with stronger, more aggressive bases.

-

Substrate Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.2 eq.) in the same solvent dropwise over 15 minutes. Causality: The excess of the electrophile ensures full consumption of the valuable thiol. The dropwise addition at low temperature controls the exothermicity of this rapid reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting thiol by Thin Layer Chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Dienophile: [4+2] Diels-Alder Cycloaddition

The electron-deficient nature of this compound makes it a superb dienophile in Diels-Alder reactions, a cornerstone of six-membered ring synthesis.[8][9] It reacts readily with electron-rich dienes in a concerted, pericyclic mechanism.[10][11]

Causality: According to FMO theory, the reaction is favored by the small energy gap between the HOMO of the diene and the LUMO of the dienophile (this compound). The significantly lowered LUMO of this compound ensures a strong orbital interaction and a low activation barrier for the cycloaddition.

Caption: Conceptual workflow of the Diels-Alder reaction.

Self-Validating Experimental Protocol: Reaction with Cyclopentadiene

This protocol details the reaction with freshly cracked cyclopentadiene, a highly reactive diene. The reaction is stereospecific, and the endo product is typically favored.

-

Diene Preparation: Prepare fresh cyclopentadiene by cracking dicyclopentadiene. This is achieved by heating the dimer to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene via distillation. Keep the collected monomer at 0 °C and use it promptly. Causality: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature; using it fresh ensures maximum reactivity.

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a minimal amount of a non-polar solvent like dichloromethane or toluene.

-

Reagent Addition: Cool the solution to 0 °C and add the freshly prepared cyclopentadiene (1.5 eq.) dropwise. Causality: A slight excess of the volatile diene ensures the complete conversion of the this compound.

-

Reaction Conditions: Seal the tube or allow the flask to warm to room temperature. Stir for 4-12 hours. The reaction is often complete at room temperature, but gentle heating (40 °C) can be applied if necessary. Monitor by TLC or ¹H NMR for the disappearance of the starting vinyl triflone.

-

Purification: Upon completion, remove the solvent and excess cyclopentadiene under reduced pressure. The resulting adduct is often pure enough for subsequent use. If necessary, it can be purified by silica gel chromatography, though care must be taken as some adducts can be sensitive.

Applications in Drug Development and Medicinal Chemistry

The unique reactivity and structural features of this compound make it a valuable tool for drug discovery professionals.

Bioisostere and Metabolic Blocker

The trifluoromethyl (CF₃) group is a well-known bioisostere for groups like methyl or chlorine and is frequently introduced to block metabolic oxidation at a specific site.[12] The trifluoromethanesulfonyl ethyl group, installed via conjugate addition, provides enhanced metabolic stability and can significantly alter a compound's pharmacokinetic profile.[3][13] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups, which is crucial for optimizing drug-target interactions and solubility.

Covalent Inhibitor Design

Covalent drugs have seen a resurgence due to their potential for increased potency, prolonged duration of action, and ability to overcome drug resistance. This compound is an ideal precursor for designing targeted covalent inhibitors. The strategy involves incorporating it into a molecule that directs it to the active site of a target protein. The highly electrophilic β-carbon can then form a permanent covalent bond with a nucleophilic amino acid residue, such as cysteine or lysine, leading to irreversible inhibition.

Caption: Strategy for targeted covalent inhibition.

This approach offers a powerful method for achieving high selectivity and potency, as the covalent bond formation is contingent upon initial specific binding to the target protein.

Conclusion

This compound is a molecule defined by its extreme electronic properties. The powerful triflyl group activates the vinyl moiety, making it a supremely effective electrophile in both conjugate additions and cycloaddition reactions. For researchers and synthetic chemists, it represents a versatile and powerful tool for constructing complex molecular architectures. For drug development professionals, it offers a strategic gateway to introducing metabolically robust fluorinated motifs and designing next-generation covalent therapeutics. A thorough understanding of its electronic nature is the key to unlocking its full potential in both the laboratory and the clinic.

References

- MDPI. (n.d.). Electronic and Optical Properties of Alkaline Earth Metal Fluoride Crystals with the Inclusion of Many-Body Effects: A Comparative Study on Rutile MgF2 and Cubic SrF2.

- ResearchGate. (n.d.). Computational study of some fluoroquinolones: Structural, spectral and docking investigations | Request PDF.

- MDPI. (n.d.). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Wikipedia. (n.d.). Diels–Alder reaction.

- Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.

- NIH. (n.d.). First-principal investigations of electronic, structural, elastic and optical properties of the fluoroperovskite TlLF3 (L = Ca, Cd) compounds for optoelectronic applications.

- Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction.

- Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones.

- PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- YouTube. (2021, May 19). The Future of Medicine: Computational Chemistry | Sarah Su | TEDxLAHS.

- SciSpace. (n.d.). First-principal investigations of electronic, structural, elastic and optical properties of the fluoroperovskite TlLF3 (L.

- Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.

- PubMed. (2021, August 11). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly.

- YouTube. (2015, February 21). Diels Alder Reaction Mechanism and Product Trick by Leah4sci.

- PubMed. (2014, February 13). Computational studies on sirtuins from Trypanosoma cruzi: structures, conformations and interactions with phytochemicals.

- MDPI. (n.d.). Study on Correlation between Structural and Electronic Properties of Fluorinated Oligothiophenes Transistors by Controlling Film Thickness.

- YouTube. (2024, February 23). Lec5 - Nucleophilic Addition Reactions of Aldehydes and Ketones.

- NIH. (2025, January 2). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity.

- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.

- PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- YouTube. (2018, June 18). Nucleophilic Addition, Carbonyl Compound Mechanism - Organic Chem.

- ResearchGate. (2025, December 13). Synthesis, Biological Analysis and Computational Studies of Substituted 1,2,4-Triazoles: Fmo, Mep and Docking Investigations | Request PDF.

- MDPI. (n.d.). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes.

- NIH. (2019, December 16). Nucleophilic Addition of Benzylboronates to Activated Ketones.

Sources

- 1. inhancetechnologies.com [inhancetechnologies.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. google.com [google.com]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Trifluoromethanesulfonylethene (Vinyl Triflone)

Introduction

Trifluoromethanesulfonylethene, commonly known as vinyl triflone, is a highly reactive organofluorine compound of significant interest in synthetic chemistry. Its powerful electron-withdrawing trifluoromethanesulfonyl (triflyl) group renders the double bond electron-deficient, making it an excellent Michael acceptor and a reactive partner in various cycloaddition reactions. A thorough understanding of its spectroscopic signature is paramount for researchers aiming to utilize this versatile building block, ensuring reaction monitoring, purity assessment, and unequivocal structural confirmation.

This guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a synthesis of established spectroscopic principles and data from structurally related compounds, offering a robust predictive framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are distinguished by the profound electron-withdrawing nature of the triflyl group, which significantly deshields the adjacent vinyl protons and carbons.

¹H NMR Spectroscopy: The Signature of a Deshielded Vinyl System

The three vinyl protons of this compound form a complex AMX spin system. Each proton is expected to appear as a doublet of doublets (dd) due to coupling with the other two non-equivalent protons. The strong deshielding effect of the SO₂CF₃ group shifts all vinyl protons significantly downfield compared to typical alkenes.

-

Proton H_A (geminal to the sulfone): This proton is expected to be the most deshielded due to its proximity to the sulfonyl group.

-

Protons H_B and H_C (on the terminal carbon): These protons will be influenced by their geometric relationship (cis or trans) to the sulfonyl group and to each other.

The coupling constants are predicted based on well-established ranges for vinyl systems:

-

Jtrans (H_A-H_C) is typically the largest (~12-18 Hz).

-

Jcis (H_A-H_B) is intermediate (~6-12 Hz).

-

Jgem (H_B-H_C) is the smallest (~0-3 Hz).

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H_A | 7.0 - 7.5 | dd | JAC ≈ 15.0, JAB ≈ 8.0 |

| H_B | 6.5 - 7.0 | dd | JAB ≈ 8.0, JBC ≈ 2.0 |

| H_C | 6.8 - 7.3 | dd | JAC ≈ 15.0, JBC ≈ 2.0 |

¹³C NMR Spectroscopy: Probing the Electron-Deficient Double Bond

The two sp² hybridized carbons of the vinyl group are expected to resonate in the downfield region of the ¹³C NMR spectrum. The carbon atom directly attached to the sulfur (Cα) will be significantly deshielded. The terminal carbon (Cβ) will also be shifted downfield, though to a lesser extent.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cα (C-SO₂) | 140 - 145 |

| Cβ (CH₂) | 130 - 135 |

| CF₃ | ~118 (quartet, ¹JCF ≈ 320 Hz) |

¹⁹F NMR Spectroscopy: The Trifluoromethyl Singlet

The ¹⁹F NMR spectrum is expected to show a single, sharp resonance for the three equivalent fluorine atoms of the trifluoromethyl group.[1] The chemical shift of a CF₃ group is sensitive to the electronic environment of the rest of the molecule.[2][3] For a triflone, this signal is anticipated in the region of -75 to -80 ppm relative to CFCl₃.

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

| -SO₂CF₃ | -75 to -80 | s |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of the sulfonyl and trifluoromethyl groups, in addition to the vinyl C-H and C=C stretching frequencies.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~3100 | Medium | =C-H stretch |

| ~1640 | Medium | C=C stretch |

| 1380 - 1350 | Strong | SO₂ asymmetric stretch |

| 1180 - 1150 | Strong | SO₂ symmetric stretch |

| 1250 - 1100 | Very Strong | C-F stretches |

The most prominent features in the spectrum will likely be the very strong C-F stretching bands and the strong, distinct asymmetric and symmetric stretches of the sulfonyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a distinct molecular ion peak and a characteristic fragmentation pattern dominated by the cleavage of the C-S and S-CF₃ bonds.

Molecular Ion:

-

Formula: C₂H₃F₃O₂S

-

Exact Mass: 163.9809

-

Nominal Mass: 164

Predicted Fragmentation Pathway:

The primary fragmentation is expected to involve the loss of the trifluoromethyl radical (·CF₃) or the entire trifluoromethanesulfonyl radical (·SO₂CF₃).

Table 5: Predicted Major Fragment Ions in EI-MS

| m/z | Predicted Fragment | Notes |

|---|---|---|

| 164 | [C₂H₃F₃O₂S]⁺· | Molecular Ion (M⁺·) |

| 95 | [C₂H₃O₂S]⁺ | Loss of ·CF₃ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 31 | [CH₂=CH]⁺ | Vinyl cation (from loss of ·SO₂CF₃) |

The fragmentation can be visualized as follows:

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is free from residual water and acidic impurities.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -100 ppm).

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). The ¹⁹F spectrum should be referenced to an external standard like CFCl₃ (δ 0.0).

FT-IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. For a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer and collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Use a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Acquire data over a mass range of m/z 20-200 to ensure detection of the molecular ion and all relevant fragments.

-

For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements for formula determination.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. Compare the observed isotopic distribution with the theoretical pattern for the proposed elemental composition.

Integrated Spectral Interpretation Workflow

The confirmation of the structure of this compound relies on the synergistic interpretation of all spectroscopic data. The following workflow illustrates this process:

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic profile of this compound is dominated by the strong electron-withdrawing influence of the triflyl group. This is evident in the significant downfield shifts of the vinyl protons and carbons in the NMR spectra, the characteristic strong absorption bands of the SO₂ and CF₃ groups in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum. By leveraging this combination of modern spectroscopic techniques, researchers can confidently identify and characterize this valuable synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

- Signal Analysis and Interpretation in 19F NMR Spectroscopy. (n.d.). Retrieved from an equivalent of a general NMR textbook or reputable online resource.

-

Hua, L., Li, H., Qing, F., Huang, Y., & Xu, X. (2016). Iodine-mediated regioselective synthesis of vinyl triflones from styrenes with CF3SO2Na. Organic & Biomolecular Chemistry, 14(36), 8443–8447. [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Infrared Spectroscopy Absorption Table. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

IR Absorption Table. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

Carbon-13 NMR Chemical Shifts. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (2023). In Wikipedia. Retrieved from [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds (2nd ed.). Springer-Verlag.

-

Jackson, P. L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 61(3-4), 249–256. [Link]

-

Reactivity of vinyl triflones under aerobic conditions to give the corresponding vinyl THF scaffolds. (2020). ResearchGate. Retrieved from [Link]

-

Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. (2022). Organic Letters. [Link]

-

SpectraBase. (n.d.). Wiley Science Solutions. Retrieved from [Link]

-

Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. (2024). The Journal of Organic Chemistry. [Link]

-

Iodine-mediated regioselective synthesis of vinyl triflones from styrenes with CF3SO2Na. (2016). Organic & Biomolecular Chemistry. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2015). ResearchGate. Retrieved from [Link]

-

Use of 1H/13C/19F Triple Resonance 3D-NMR to Characterize the Stereosequences in Poly(vinyl fluoride). (2015). ResearchGate. Retrieved from [Link]

-

³¹P{¹H} (left), ¹⁹F (right) and ¹⁹F{¹H} NMR spectra of the vinyl complex [Au(PhC=C(F)CH3)(SPhos)] (2). (2018). ResearchGate. Retrieved from [Link]

- Wiley-VCH 2007 - Supporting Information. (2007).

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2017). Nature Communications. [Link]

- Ultrafast 19F MAS NMR. (2022).

-

Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. (2021). Molecules. [Link]

-

Metal-Free Trifluoromethylthiolation of Arylazo Sulfones. (2020). ResearchGate. Retrieved from [Link]

-

Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. (2022). Organic Chemistry Frontiers. [Link]

Sources

- 1. Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone | C4F10O2S | CID 10881168 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Versatility of Vinyl Triflones: A Technical Guide to Their Reactions and Applications

Introduction

Trifluoromethylsulfonyl-activated alkenes, commonly referred to as vinyl triflones, have emerged as powerful and versatile building blocks in modern organic synthesis. The potent electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group profoundly influences the reactivity of the adjacent vinyl moiety, rendering it highly susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and key reactions of vinyl triflones, offering insights into the mechanistic underpinnings of their reactivity and showcasing their utility in the construction of complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in leveraging the unique chemical properties of these valuable synthetic intermediates.

Synthesis of Vinyl Triflones

The accessibility of vinyl triflones is a crucial prerequisite for their widespread application. Several synthetic methodologies have been developed to prepare these compounds, each with its own advantages and substrate scope.

From Alkenes and Alkynes

A direct approach to vinyl triflones involves the functionalization of readily available alkenes and alkynes. One notable method is the iodine-mediated C-H triflylation of styrenes with sodium trifluoromethanesulfinate (CF3SO2Na). This reaction proceeds at room temperature and provides a regioselective route to various vinyl triflones.

Another strategy involves the three-component reaction of alkynes, a trifluoromethylating agent (such as the Togni reagent), and sodium benzenesulfinates under metal-free conditions.[1] This method affords (E)-β-trifluoromethyl vinylsulfones with excellent stereoselectivity.[1]

From β-Hydroxyethyl Sulfones

The heat-induced decomposition of β-hydroxyethyl sulfones or their alkanoic esters provides a direct route to vinyl sulfones. This pyrolysis is typically carried out at elevated temperatures (150-600 °C).[2]

Sequential Transformations of Phosphonates

A stereoselective synthesis of trifluoromethylated vinyl sulfones can be achieved through a sequential transformation of phosphonates. This method offers a novel route to these valuable compounds.[3]

Nucleophilic Addition Reactions

The strong electron-withdrawing triflyl group renders the β-carbon of the vinyl system highly electrophilic, making vinyl triflones excellent Michael acceptors. This reactivity has been exploited in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Michael Addition

The conjugate addition of nucleophiles is a cornerstone of vinyl triflone chemistry. A wide range of nucleophiles, including amines, thiols, and carbanions, readily add to the double bond.

Mechanism of Thiol-Michael Addition: The base-catalyzed thiol-Michael addition proceeds through a three-step mechanism:

-

Deprotonation: The basic catalyst deprotonates the thiol, generating a nucleophilic thiolate.

-

Nucleophilic Attack: The thiolate attacks the β-carbon of the vinyl sulfone, forming a resonance-stabilized carbanion intermediate.

-

Protonation: The carbanion is protonated by the conjugate acid of the catalyst, regenerating the catalyst and yielding the final product.

Caption: Overview of cycloaddition reactions of vinyl triflones.

Radical Reactions

Vinyl triflones are also amenable to radical-mediated transformations, further expanding their synthetic utility.

Radical-Mediated Atom-Transfer Addition

The radical-mediated atom-transfer addition of iodomethyl triflone to olefins and acetylenes provides a facile route to allyl, γ-iodoallyl, and cyclopropyl triflones. [4]

Radical Cyclization

A novel photocatalytic approach has been developed for the synthesis of spirocyclic vinyl sulfones via a tandem radical cyclization and functional group migration process. [4]This method proceeds under mild conditions and exhibits broad functional group compatibility. [4]

Polymerization

The vinyl group in trifluoromethanesulfonylethene suggests its potential as a monomer for polymerization. While specific studies on the homopolymerization of trifluoromethyl vinyl sulfone are not extensively documented, the polymerization of other vinyl sulfones and fluorinated vinyl monomers provides valuable insights.

Vinyl monomers with strong electron-withdrawing groups are known to undergo anionic polymerization. [5]Living anionic polymerization, in particular, offers excellent control over molecular weight and dispersity. [6][7][8]It is plausible that trifluoromethyl vinyl sulfone could undergo living anionic polymerization under carefully controlled conditions, initiated by nucleophiles such as organolithium reagents.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are also powerful methods for the polymerization of a wide range of vinyl monomers. [9]The synthesis of a vinyl polymer with pendent sulfones has been achieved via ATRP of a sulfide-containing methacrylate followed by oxidation. [10]A similar strategy could potentially be applied to monomers derived from vinyl triflone.

The resulting fluorinated polysulfones would be expected to exhibit unique properties, including high thermal stability, chemical resistance, and specific dielectric properties, making them attractive for various advanced material applications. [5][11][12][13]

Applications and Future Outlook

The diverse reactivity of vinyl triflones has positioned them as valuable intermediates in the synthesis of a wide array of functional molecules. Their utility in constructing complex carbocyclic and heterocyclic frameworks makes them particularly attractive for applications in medicinal chemistry and drug discovery. The resulting triflone-containing products often exhibit interesting biological activities.

The potential for vinyl triflones to serve as monomers for the synthesis of novel fluorinated polymers opens up exciting avenues in materials science. These polymers could find applications as high-performance plastics, membranes, and dielectric materials. [5][11][12][13] Future research in this area will likely focus on the development of new, more efficient, and stereoselective reactions of vinyl triflones. A deeper exploration of their polymerization behavior and the characterization of the resulting polymers will undoubtedly unlock new applications for this versatile class of compounds.

References

-

Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

- Li, J., et al. (2025).

-

Request PDF. (2025). Aza-Diels—Alder Reaction in Fluorinated Alcohols. A One-Pot Synthesis of Tetrahydroquinolines. Retrieved from [Link]

- Reiser, O., et al. (2021).

-

RSC Publishing. (n.d.). A vinyl polymer having pendent sulfones prepared by atom-transfer radical polymerization of a sulfide-containing methacrylate and electrophoretic transparent coating on a stainless-steel anode. Retrieved from [Link]

-

Plastics Engineering. (2024). Fluoropolymers Explained: Basics and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (E)-β-trifluoromethyl vinylsulfones. Retrieved from [Link]

-

ChemRxiv. (n.d.). On the reactions of aryl and vinyl triflates with [Ni(COD)(dppf)]‡. Retrieved from [Link]

-

Peflon. (n.d.). What Are Fluoropolymers? What are their Importance and Applications. Retrieved from [Link]

- Danishefsky, S. J., et al. (2022). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. The Journal of Organic Chemistry.

- Shen, Y., et al. (n.d.).

-

ResearchGate. (n.d.). Scheme 36: Proposed Synthesis of Trifluoromethyl Vinyl Sulfone from Trifluoromethanesulfonic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]

- Martins, P. M., et al. (n.d.).

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters. Retrieved from [Link]

- Wennemers, H., et al. (2023). Organocatalytic Synthesis of Triflones Bearing Two Non‐Adjacent Stereogenic Centers.

- Danheiser, R. L., et al. (2017). Aza Diels–Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. The Journal of Organic Chemistry.

- Nolan, S. P., et al. (2025). Stereoselective E‑Carbofunctionalization of Alkynes to Vinyl-Triflates via Gold Redox Catalysis.

- Sumerlin, B. S., et al. (2023). Macrocyclic Allylic Sulfone as a Universal Comonomer in Organocatalyzed Photocontrolled Radical Copolymerization with Vinyl Monomers. Macromolecules.

- Hawker, C. J., & Read de Alaniz, J. (2022). Next-Generation End Functional Polymers through Living Anionic Polymerization. eScholarship, University of California.

-

Research Dive. (2022). 5 Startling Applications of Fluoropolymers. Retrieved from [Link]

-

ACS Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Dipolar addition to cyclic vinyl sulfones leading to dual conformation tricycles. Retrieved from [Link]

-

MacMillan, D. W. C., et al. (n.d.). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Retrieved from [Link]

-

YouTube. (2025). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US2474808A - Preparation of vinyl sulfones.

-

Fluorostore. (2022). Uses of Fluoropolymers in Construction Materials. Retrieved from [Link]

-

Advanced Science News. (2017). 60 Years of Living Anionic Polymerization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Retrieved from [Link]

-

SciSpace. (n.d.). Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis. Retrieved from [Link]

-

ResearchGate. (2025). Living Anionic Polymerization of 2-Isopropenylthiophene Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5 Startling Applications of Fluoropolymers [researchdive.com]

- 6. Living anionic polymerization using a microfluidic reactor - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 7. Next-Generation End Functional Polymers through Living Anionic Polymerization [escholarship.org]

- 8. 60 Years of Living Anionic Polymerization - Advanced Science News [advancedsciencenews.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. A vinyl polymer having pendent sulfones prepared by atom-transfer radical polymerization of a sulfide-containing methacrylate and electrophoretic transparent coating on a stainless-steel anode - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. plasticsengineering.org [plasticsengineering.org]

- 12. peflon.com [peflon.com]

- 13. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Mastering the Cycloaddition of Trifluoromethanesulfonylethene with Dienes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Trifluoromethylsulfonyl Group in Cycloaddition Chemistry

The trifluoromethanesulfonyl (triflyl) group is a powerful electron-withdrawing moiety that significantly influences the reactivity of molecules to which it is attached. When incorporated into an alkene to form trifluoromethanesulfonylethene (CF₃SO₂CH=CH₂), also known as triflyl vinyl, it creates a highly electron-deficient and reactive dienophile for [4+2] cycloaddition reactions, primarily the Diels-Alder reaction. The resulting trifluoromethylsulfonyl-functionalized cyclohexene derivatives are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity.[1]

This guide provides a comprehensive overview of the reaction conditions for the cycloaddition of this compound with various dienes. It details protocols for the synthesis of the dienophile, thermal and Lewis acid-catalyzed Diels-Alder reactions, and discusses the expected regioselectivity and stereoselectivity.

I. Synthesis and Handling of this compound

This compound is a volatile and highly reactive gas, making its isolation and storage challenging.[2] Therefore, it is often generated in situ for immediate use in subsequent reactions. A common and practical approach involves the base-induced elimination of a leaving group from a stable precursor. One such precursor is 2-hydroxyethyl trifluoromethyl sulfone, which can be prepared from the corresponding 2-chloroethyl trifluoromethyl sulfone.

Protocol 1: In Situ Generation of this compound

This protocol describes the generation of this compound from 2-hydroxyethyl trifluoromethyl sulfone, which can be synthesized from commercially available starting materials.

Step 1: Synthesis of 2-Hydroxyethyl Trifluoromethyl Sulfone

Step 2: Elimination to Form this compound

The elimination reaction is typically carried out in the presence of a non-nucleophilic base. The choice of base and solvent is critical to ensure efficient generation of the dienophile while minimizing side reactions.

Materials:

-

2-Hydroxyethyl trifluoromethyl sulfone

-

Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of 2-hydroxyethyl trifluoromethyl sulfone (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 eq) or DBU (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The solution containing this compound is now ready for immediate use in a Diels-Alder reaction.

Safety and Handling:

-

Due to the volatile and reactive nature of this compound, all manipulations should be performed in a well-ventilated fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Handle all organofluorine compounds with care, as they can be toxic and environmentally persistent.[5]

-

Ensure all glassware is dry to prevent unwanted side reactions.

II. The Diels-Alder Reaction: A Powerful Tool for Ring Formation

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[6] The electron-withdrawing nature of the trifluoromethanesulfonyl group makes this compound an excellent dienophile for reactions with electron-rich dienes.

Sources

- 1. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Note & Protocol: Mastering Trifluoromethanesulfonylethene Reactions Under Inert Atmosphere

Affiliation: Advanced Synthesis Solutions

Abstract

Trifluoromethanesulfonylethene, also known as triflylethene, is a highly reactive and versatile building block in modern organic synthesis, enabling the creation of a diverse range of trifluoromethylated compounds. Its significant reactivity, however, demands meticulous handling and rigorously controlled reaction conditions. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the proper experimental setup and execution of reactions involving this compound under an inert atmosphere. This application note will explore the rationale behind specific procedural choices, provide detailed step-by-step protocols, and present data in an organized and accessible format to ensure safe, reproducible, and successful experimentation.

Introduction: The Synthetic Power and Handling Challenges of Triflylethene

This compound (CF₃SO₂CH=CH₂) is a potent Michael acceptor and dienophile, rendering it an invaluable reagent for incorporating the trifluoromethylsulfonyl (-SO₂CF₃) group into organic molecules. This functional group is of considerable interest in medicinal chemistry and materials science due to its distinct electronic properties and enhanced metabolic stability. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group can significantly alter the biological activity and physical characteristics of a parent molecule.

However, the high electrophilicity of triflylethene's double bond makes it susceptible to polymerization and other side reactions, especially in the presence of nucleophiles, oxygen, and moisture.[1] Consequently, the effective use of this reagent is contingent upon the strict exclusion of atmospheric components, necessitating the use of an inert atmosphere. This guide will furnish the essential framework for establishing and maintaining the requisite controlled conditions.

The Critical Role of an Inert Atmosphere: Rationale and Best Practices

The primary motivation for conducting triflylethene reactions under an inert atmosphere, typically high-purity nitrogen or argon, is to prevent undesirable side reactions that can drastically reduce the yield and purity of the desired product.[2]

-

Inhibition of Polymerization: Triflylethene is prone to anionic polymerization, which can be initiated by nucleophiles. Atmospheric moisture can serve as such a nucleophile, triggering this unwanted reaction pathway.

-